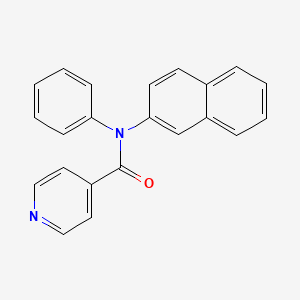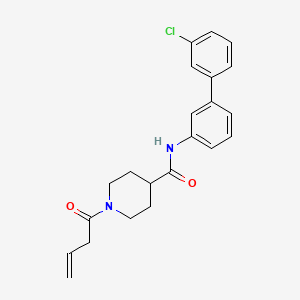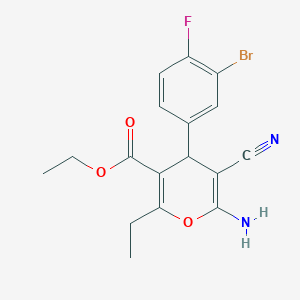![molecular formula C20H32N2O2 B5143780 2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is also known as H2L or HL and is a ligand that can form coordination complexes with various metal ions.
Wirkmechanismus
The mechanism of action of H2L is not fully understood. However, it is believed that the biological activities of H2L are due to its ability to form coordination complexes with metal ions. These complexes can interact with biomolecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
H2L has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. H2L can also act as an antioxidant and has been shown to protect cells from oxidative stress. Furthermore, H2L has been shown to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
H2L has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. H2L is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, H2L has some limitations. It can form coordination complexes with various metal ions, which can make it difficult to study its biological activities in the presence of other metal-containing biomolecules. Furthermore, the synthesis of H2L requires the use of toxic reagents such as formaldehyde, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of H2L. One direction is to study the biological activities of H2L complexes with different metal ions. Another direction is to investigate the potential applications of H2L complexes in catalysis, sensing, and imaging. Furthermore, the development of new synthesis methods for H2L and its derivatives can lead to the discovery of new compounds with improved biological activities. Overall, the study of H2L and its complexes has the potential to lead to the development of new drugs and materials with important applications in various fields.
Conclusion:
In conclusion, 2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis of H2L has been optimized to improve the yield and purity of the compound. H2L has been shown to exhibit potent biological activities such as anticancer, antimicrobial, and antiviral properties. The mechanism of action of H2L is believed to be due to its ability to form coordination complexes with metal ions. H2L has several advantages for lab experiments but also has some limitations. There are several future directions for the study of H2L, which can lead to the discovery of new drugs and materials with important applications in various fields.
Synthesemethoden
The synthesis of H2L involves the reaction between 5-methylcyclohexanone and 1,4-butanediamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with formaldehyde to obtain H2L. The synthesis method of H2L has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
H2L has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent biological activities such as anticancer, antimicrobial, and antiviral properties. H2L can also act as a chelating agent and has been used to form coordination complexes with various metal ions such as copper, zinc, and iron. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
Eigenschaften
IUPAC Name |
(2Z)-5-methyl-2-[[4-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]butylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-5-7-17(19(23)11-15)13-21-9-3-4-10-22-14-18-8-6-16(2)12-20(18)24/h13-16,21-22H,3-12H2,1-2H3/b17-13-,18-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXBVHUZYGZDA-JTFWXBGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[1,4-Butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)